N-[2-(1-Benzothiophen-2-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(1-Benzothiophen-2-yl)ethyl]prop-2-enamide is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzothiophen-2-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides or the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols.
Functionalization of the Benzothiophene Core: The benzothiophene core is then functionalized at the 2-position with an ethyl group.
Formation of the Prop-2-enamide Moiety: The final step involves the introduction of the prop-2-enamide moiety. This can be done by reacting the functionalized benzothiophene with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzothiophen-2-yl)ethyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the amide group to an amine.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated benzothiophenes.
Scientific Research Applications
N-[2-(1-Benzothiophen-2-yl)ethyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting inflammatory pathways.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the biological activity of benzothiophene derivatives, including their interactions with various enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[2-(1-Benzothiophen-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-[2-(1-Benzothiophen-2-yl)ethyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both a benzothiophene ring and a prop-2-enamide moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable scaffold for drug development and materials science.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-2-13(15)14-8-7-11-9-10-5-3-4-6-12(10)16-11/h2-6,9H,1,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOSYAKWXAFTOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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